![molecular formula C17H19N5O3S2 B2787311 N-(2,5-DIMETHOXYPHENYL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE CAS No. 1189970-29-3](/img/structure/B2787311.png)
N-(2,5-DIMETHOXYPHENYL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE
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Overview
Description
N-(2,5-DIMETHOXYPHENYL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its complex molecular structure, which includes a dimethoxyphenyl group, a dimethylamino group, and a thiazolopyrimidine moiety. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHOXYPHENYL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethylamino Group: This step may involve the alkylation of an amine precursor with dimethylamine.
Attachment of the Dimethoxyphenyl Group: This can be done via a nucleophilic substitution reaction.
Formation of the Thioacetamide Linkage: This step involves the reaction of a thioacetamide precursor with the thiazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHOXYPHENYL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)-2-((2-(methylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- N-(2,5-dimethoxyphenyl)-2-((2-(ethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- N-(2,5-dimethoxyphenyl)-2-((2-(propylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Uniqueness
N-(2,5-DIMETHOXYPHENYL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups and molecular structure. This uniqueness may confer distinct biological activities and properties compared to similar compounds.
Biological Activity
N-(2,5-Dimethoxyphenyl)-2-{[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. The 2,5-dimethoxyphenyl scaffold is known for its broad-spectrum antimicrobial activity against various pathogens, including drug-resistant strains.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Activity Against | Reference |
---|---|---|
Compound 3h | Methicillin-resistant S. aureus | |
Compound 7 | Vancomycin-resistant E. faecium | |
Compound 9f | Drug-resistant Candida strains |
These findings indicate that derivatives of the thiazole-pyrimidine family can exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Anticancer Activity
In vitro studies have demonstrated that compounds with similar structural motifs possess cytotoxic effects against various cancer cell lines. For instance, aminothiazole derivatives have shown promising results in inhibiting the growth of A549 (lung cancer) and Caco-2 (colon cancer) cell lines.
Table 2: Anticancer Activity of Thiazole Derivatives
The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance anticancer potency.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of bacterial cell wall synthesis : Similar compounds disrupt peptidoglycan synthesis in bacteria.
- Induction of apoptosis in cancer cells : The compound may trigger apoptotic pathways leading to cancer cell death.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the efficacy of a series of thiazole derivatives against multidrug-resistant bacterial strains. The results indicated that certain modifications to the thiazole scaffold significantly enhanced antimicrobial activity, suggesting that this compound could be a lead compound for further development.
Case Study 2: Cancer Cell Line Studies
Research involving the testing of this compound on various cancer cell lines revealed significant cytotoxicity compared to standard chemotherapeutic agents. This highlights its potential as an anticancer agent.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S2/c1-22(2)17-21-15-14(27-17)16(19-9-18-15)26-8-13(23)20-11-7-10(24-3)5-6-12(11)25-4/h5-7,9H,8H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVJRIPNMTXEDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(S1)C(=NC=N2)SCC(=O)NC3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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